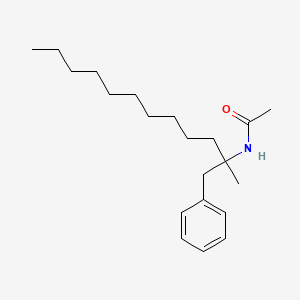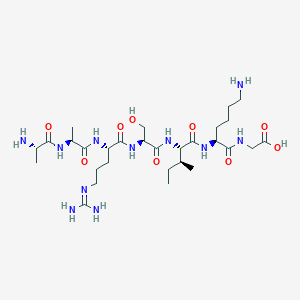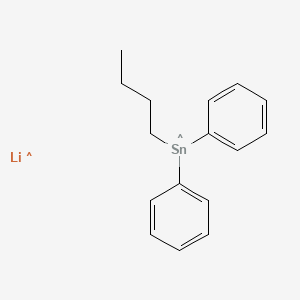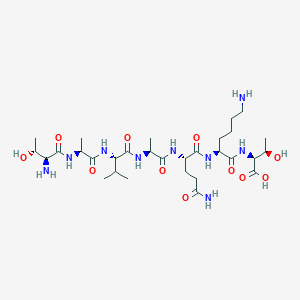
3,5-Dichloro-4-(morpholine-4-carbonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-4-(morpholine-4-carbonyl)benzoic acid is a chemical compound known for its unique structure and versatile applications. It features a benzoic acid core substituted with two chlorine atoms at the 3 and 5 positions and a morpholine-4-carbonyl group at the 4 position. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-(morpholine-4-carbonyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dichlorobenzoic acid.
Formation of the Amide Bond: The carboxylic acid group of 3,5-dichlorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate is then reacted with morpholine to form the morpholine-4-carbonyl derivative.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dichloro-4-(morpholine-4-carbonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Amide Bond Formation: The carboxylic acid group can form amide bonds with amines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Amide Bond Formation: Coupling reagents like DCC and catalysts like DMAP are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the chlorine atoms.
Amide Bond Formation: Various amide derivatives depending on the amine used.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-4-(morpholine-4-carbonyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-4-(morpholine-4-carbonyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dichlorobenzoic acid: Lacks the morpholine-4-carbonyl group, making it less versatile in forming amide bonds.
4-(Morpholine-4-carbonyl)benzoic acid: Lacks the chlorine substituents, affecting its reactivity and properties.
3,5-Dichloro-4-(morpholine-4-carbonyl)phenylboronic acid: Contains a boronic acid group, offering different reactivity and applications.
Uniqueness
3,5-Dichloro-4-(morpholine-4-carbonyl)benzoic acid is unique due to the presence of both chlorine atoms and the morpholine-4-carbonyl group. This combination provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
651059-01-7 |
|---|---|
Molekularformel |
C12H11Cl2NO4 |
Molekulargewicht |
304.12 g/mol |
IUPAC-Name |
3,5-dichloro-4-(morpholine-4-carbonyl)benzoic acid |
InChI |
InChI=1S/C12H11Cl2NO4/c13-8-5-7(12(17)18)6-9(14)10(8)11(16)15-1-3-19-4-2-15/h5-6H,1-4H2,(H,17,18) |
InChI-Schlüssel |
HZVFYBSPHQTVRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2Cl)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-N-[5-chloro-2-(2-phenylbutoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12587313.png)
![2-Benzothiazolamine, N-[(3-chlorophenyl)methylene]-6-fluoro-](/img/structure/B12587315.png)



![Urea, N-(3-methyl-5-isoquinolinyl)-N'-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B12587344.png)

![N-{2-[(2-Isocyanatophenyl)methyl]phenyl}-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B12587358.png)

![1-[(2,2-Difluoroethyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B12587363.png)

![6-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one](/img/structure/B12587368.png)
![2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B12587371.png)

